3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, hydrazine derivatives, and thiadiazole precursors. The reaction conditions may involve:
Condensation reactions: Combining phthalic anhydride with hydrazine derivatives under acidic or basic conditions.
Cyclization reactions: Forming the phthalazine ring through intramolecular cyclization.
Functional group modifications: Introducing the thiadiazole moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimizing the synthetic routes for higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its chemical properties in material science or as a catalyst.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Thiadiazole derivatives: Compounds containing the thiadiazole ring with various functional groups.
Uniqueness
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H11N5O2S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C13H11N5O2S/c1-7-15-16-13(21-7)14-11(19)10-8-5-3-4-6-9(8)12(20)18(2)17-10/h3-6H,1-2H3,(H,14,16,19) |
InChI Key |
SYQNFIVQDOKVEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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